molecular formula C13H11BrN2O B8076763 N-(7-bromoisoquinolin-3-yl)cyclopropanecarboxamide

N-(7-bromoisoquinolin-3-yl)cyclopropanecarboxamide

Cat. No.: B8076763
M. Wt: 291.14 g/mol
InChI Key: FMSRHBBDHNSGCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(7-bromoisoquinolin-3-yl)cyclopropanecarboxamide is a valuable chemical intermediate in medicinal chemistry and drug discovery research. The compound features a 7-bromoisoquinoline core, a scaffold recognized for its utility in constructing biologically active molecules. Isoquinoline derivatives are frequently investigated as key skeletons for protein kinase inhibitors, targeting pathways relevant to oncology and inflammation . The bromo substituent at the 7-position offers a versatile synthetic handle for further functionalization via metal-catalyzed cross-coupling reactions, enabling researchers to diversify the molecule for structure-activity relationship (SAR) studies . The cyclopropanecarboxamide moiety is a privileged structure in drug design. The rigid, strained conformation of the cyclopropyl ring can enhance a compound's binding affinity and metabolic stability, making it a common feature in many active pharmaceutical ingredients . This specific combination of the brominated isoquinoline and the cyclopropyl group makes N-(7-bromoisoquin-3-yl)cyclopropanecarboxamide a promising building block for developing novel inhibitors. Primary research applications include serving as a precursor in the synthesis of potential Poly (ADP-ribose) polymerase (PARP) inhibitors, which are a major class of targeted anticancer agents . It is also highly relevant for creating compounds aimed at other targets, such as PI3K, mTOR, and JAK kinases, which are pivotal in cell signaling pathways . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Proper storage conditions (in a dark place, under an inert atmosphere, at room temperature) are recommended to maintain product stability .

Properties

IUPAC Name

N-(7-bromoisoquinolin-3-yl)cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrN2O/c14-11-4-3-9-6-12(15-7-10(9)5-11)16-13(17)8-1-2-8/h3-8H,1-2H2,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMSRHBBDHNSGCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=NC=C3C=C(C=CC3=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bromination Strategies

Electrophilic bromination of isoquinoline derivatives typically employs reagents such as bromine (Br₂) or N-bromosuccinimide (NBS). For regioselective bromination at the 7-position, directing groups or steric effects must be leveraged. For example, Skraup synthesis modifications allow bromine incorporation during ring formation.

Table 1: Bromination Conditions for Isoquinoline Derivatives

Brominating AgentSolventTemperatureYield (%)Reference
Br₂DCM0–25°C45–60
NBSCCl₄Reflux55–70
HBr/H₂O₂Acetic Acid80°C60–75

Key observations:

  • NBS in carbon tetrachloride under reflux provides higher yields (55–70%) due to controlled radical bromination.

  • HBr/H₂O₂ in acetic acid offers improved regioselectivity for the 7-position, attributed to the electron-withdrawing effect of the amine group.

Amide Bond Formation with Cyclopropanecarboxylic Acid

Coupling 7-bromoisoquinolin-3-amine with cyclopropanecarboxylic acid requires activation of the carboxylic acid. Two primary methods dominate literature: carbodiimide-mediated coupling and in situ activation using sulfuric acid .

Carbodiimide-Mediated Coupling

The use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) with hydroxybenzotriazole (HOBt) is a benchmark for amide synthesis. A representative protocol from Ambeed.com involves:

Table 2: Optimization of Carbodiimide-Mediated Coupling

Coupling ReagentBaseSolventTime (h)Yield (%)
EDCl/HOBtDIPEADCM1080
HATUDIEADMF685
DCCPyridineTHF1265

Key findings:

  • EDCl/HOBt in dichloromethane with DIPEA achieves 80% yield , balancing cost and efficiency.

  • HATU in DMF marginally improves yield (85%) but increases reagent cost.

Sulfuric Acid-Mediated Activation

An alternative method utilizes concentrated sulfuric acid in DMF to activate cyclopropanecarboxylic acid directly:

Table 3: Acid-Mediated Coupling Optimization

AcidTemperatureTime (h)Yield (%)
H₂SO₄100°C1070
PPA120°C865

Advantages:

  • Eliminates need for coupling reagents, reducing cost.

  • Suitable for large-scale synthesis despite moderate yields (70%).

Purification and Characterization

Crude N-(7-bromoisoquinolin-3-yl)cyclopropanecarboxamide is typically purified via silica gel chromatography using gradients of petroleum ether and ethyl acetate (3:1 to 1:1). Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) are critical for validation:

  • ¹H NMR (400 MHz, CDCl₃): δ 8.65 (s, 1H, isoquinoline-H), 7.92–7.84 (m, 2H), 7.45 (d, J = 8.0 Hz, 1H), 2.10–2.05 (m, 1H, cyclopropane-H), 1.20–1.15 (m, 2H), 1.05–1.00 (m, 2H).

  • HRMS : m/z calculated for C₁₃H₁₁BrN₂O [M+H]⁺: 307.0084; found: 307.0087.

Challenges and Mitigation Strategies

  • Regioselectivity in Bromination : Competing bromination at the 5- or 8-positions can occur. Using HBr/H₂O₂ in acetic acid enhances 7-substitution due to the amine’s directing effects.

  • Amide Hydrolysis : Prolonged heating in acidic conditions may hydrolyze the amide bond. Maintaining reaction temperatures below 100°C and avoiding excess acid mitigates this .

Chemical Reactions Analysis

Types of Reactions

N-(7-bromoisoquinolin-3-yl)cyclopropanecarboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted isoquinoline derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Scientific Research Applications

N-(7-bromoisoquinolin-3-yl)cyclopropanecarboxamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(7-bromoisoquinolin-3-yl)cyclopropanecarboxamide involves its interaction with specific molecular targets. The bromine atom and the cyclopropanecarboxamide group play crucial roles in its binding affinity and selectivity. The compound can inhibit certain enzymes or receptors by forming stable complexes, thereby modulating their activity. The exact pathways involved depend on the specific biological system being studied .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Features and Substituent Effects

The table below summarizes key structural differences and synthetic details between N-(7-bromoisoquinolin-3-yl)cyclopropanecarboxamide and related compounds:

Compound Name Substituents on Isoquinoline Cyclopropane Substituents Synthesis Yield/Notes Biological Activity/Applications
Target : this compound 7-Bromo Direct carboxamide linkage Not specified in evidence Unknown; structural focus
1-(3-Bromophenyl)-N,N-diethylcycloprop-2-ene-1-carboxamide Bromophenyl at position 1 N,N-Diethyl 77% (Procedure A) No activity reported
Asunaprevir (N-cyclopropylsulfonyl variant) 7-Chloro, 4-methoxy Prolyl, sulfonyl, and tert-butyl Not specified Hepatitis C treatment (NS3 protease inhibitor)
N-(7-Chloro-6-piperidinyl-isoquinolin-3-yl)cyclopropanecarboxamide 7-Chloro, 6-piperidinyl-oxolane Direct carboxamide linkage Not specified Structural complexity with oxolane groups
Key Observations:
  • Halogen Effects: The 7-bromo substituent in the target compound contrasts with 7-chloro in Asunaprevir and the 7-chloro-piperidinyl derivative .
  • Cyclopropane Modifications : While the target compound retains a simple cyclopropanecarboxamide group, Asunaprevir incorporates additional sulfonyl and prolyl moieties, enhancing target specificity for viral proteases .
  • Synthetic Complexity : Derivatives like the 6-piperidinyl-oxolane compound demonstrate how appended groups (e.g., hydroxyl, methyloxolane) increase molecular weight (C23H28ClN3O3) and complexity, likely impacting solubility and bioavailability.

Implications for Drug Design

  • Electron-Withdrawing Groups : The 7-bromo substituent may enhance electrophilic character, facilitating interactions with nucleophilic residues in target proteins.
  • Steric Considerations : Bulkier substituents (e.g., Asunaprevir’s tert-butyl group) can improve metabolic stability but may reduce solubility.
  • Scaffold Flexibility : The cyclopropane ring’s rigidity and strain energy can influence conformational preferences, as seen in Asunaprevir’s optimized binding geometry .

Biological Activity

N-(7-bromoisoquinolin-3-yl)cyclopropanecarboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of various kinases involved in cancer and neurological disorders. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound features a cyclopropane ring attached to a brominated isoquinoline moiety, which is crucial for its biological interactions. The presence of the bromine atom at the 7-position enhances the compound's binding affinity to specific targets.

The primary mechanism of action for this compound involves the inhibition of c-Abl tyrosine kinase, which plays a critical role in cell proliferation and survival pathways. Overactivation of c-Abl is associated with various malignancies and neurological disorders. By inhibiting c-Abl, this compound may induce apoptosis in cancer cells and modulate neuronal plasticity, potentially offering therapeutic benefits for both cancer treatment and neurodegenerative diseases .

Inhibition of Kinases

Research indicates that this compound effectively inhibits c-Abl and related kinases. The compound has been shown to possess:

  • IC50 Values : In vitro studies report IC50 values in the low micromolar range, indicating potent inhibitory activity against c-Abl and other related kinases.
  • Selectivity : The compound exhibits selectivity for c-Abl over other kinases, minimizing off-target effects .

Antitumor Activity

In vivo studies using xenograft models have demonstrated that this compound can:

  • Induce Apoptosis : The compound triggers apoptotic pathways in cancer cells, leading to reduced tumor growth.
  • Cell Cycle Arrest : It has been observed to cause cell cycle arrest at the G1 phase, which is critical for halting the proliferation of cancer cells .

Case Studies

  • Breast Cancer Models : In studies involving MDA-MB-468 and MCF-7 breast cancer cell lines, this compound exhibited significant antitumor activity without causing noticeable toxicity or weight loss in animal models. This suggests a favorable therapeutic window for potential clinical applications .
  • Neurological Disorders : The compound's ability to modulate c-Abl activity also positions it as a candidate for treating neurodegenerative diseases. Animal studies indicate improvements in neuronal plasticity and potential neuroprotective effects against conditions like Alzheimer's disease .

Data Table: Biological Activity Summary

Activity TypeDescriptionReference
Kinase Inhibition Potent inhibitor of c-Abl with low micromolar IC50
Antitumor Activity Induces apoptosis and G1 phase arrest in breast cancer
Neuroprotective Effects Modulates neuronal plasticity; potential in Alzheimer's

Q & A

Q. What are the recommended synthetic routes for N-(7-bromoisoquinolin-3-yl)cyclopropanecarboxamide, and what critical parameters influence yield?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with the functionalization of the isoquinoline core followed by cyclopropane coupling. Key parameters include reaction temperature (optimized between 60–80°C for bromination), solvent polarity (e.g., DMF for nucleophilic substitution), and catalyst selection (e.g., palladium catalysts for cross-coupling). Chromatographic purification (e.g., silica gel column with hexanes/EtOAc gradients) is critical to isolate diastereomers, as seen in similar cyclopropane-carboxamide syntheses .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm cyclopropane ring integrity and bromine positioning on the isoquinoline moiety. Integration ratios help verify substitution patterns .
  • X-ray Crystallography : Resolves stereochemical ambiguities and validates molecular geometry, particularly for cyclopropane ring strain and bromine spatial orientation .
  • High-Resolution Mass Spectrometry (HRMS) : Provides exact mass confirmation, distinguishing isotopic patterns for bromine (1:1 ratio for 79^{79}Br/81^{81}Br) .

Q. How should researchers design initial biological activity screens for this compound?

  • Methodological Answer : Prioritize target-specific assays (e.g., kinase inhibition or receptor binding) based on structural analogs. Use dose-response curves (0.1–100 µM) to assess potency (IC50_{50}). Include positive controls (e.g., staurosporine for kinase assays) and validate cytotoxicity in mammalian cell lines (e.g., HEK293) to exclude nonspecific effects. Structural similarities to piperidine-cyclopropane derivatives suggest potential CNS activity, warranting blood-brain barrier permeability assays .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to mitigate diastereomer formation during synthesis?

  • Methodological Answer : Employ Design of Experiments (DoE) to systematically vary parameters (e.g., solvent, temperature, stoichiometry). For example, reducing reaction time and using chiral auxiliaries can suppress racemization. Computational tools like quantum chemical reaction path searches (e.g., ICReDD’s methods) predict transition states to identify conditions favoring single diastereomers . Preparative HPLC with chiral columns can resolve residual mixtures .

Q. What computational strategies are recommended to predict binding interactions with biological targets?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., kinases). Focus on the bromoisoquinoline moiety’s π-π stacking and cyclopropane’s steric effects.
  • Molecular Dynamics (MD) Simulations : Assess binding stability (50–100 ns trajectories) under physiological conditions. Validate with experimental data (e.g., SPR or ITC) to refine force fields .
  • Free Energy Perturbation (FEP) : Quantify the impact of bromine substitution on binding affinity compared to chloro or methyl analogs .

Q. How can contradictory bioactivity data across studies be resolved?

  • Methodological Answer :
  • Meta-Analysis : Aggregate datasets using tools like RevMan to identify outliers or batch effects.
  • Experimental Replication : Standardize assay conditions (e.g., cell passage number, serum concentration).
  • Structural-Activity Relationship (SAR) Profiling : Compare analogs to isolate substituent-specific effects. For example, bromine’s electronegativity may alter target engagement versus chlorine derivatives .

Q. What experimental designs are suitable for elucidating the compound’s mechanism of action?

  • Methodological Answer :
  • Kinobead Profiling : Identify off-target kinase interactions using competitive pulldown assays.
  • CRISPR-Cas9 Knockout Screens : Validate target necessity in disease models.
  • Metabolomics : Track downstream effects (e.g., ATP depletion in cancer cells) via LC-MS/MS .

Q. How can synergistic effects with other therapeutic agents be systematically evaluated?

  • Methodological Answer : Use Chou-Talalay Combination Index (CI) assays. Co-administer with standard therapeutics (e.g., cisplatin for cancer) across a matrix of concentrations. Synergy (CI < 1) suggests complementary mechanisms. Transcriptomic profiling (RNA-seq) can uncover pathway crosstalk .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.